6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-2-iodo-5-methoxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O3S/c1-21-11-7-9-8-12(16)18(14(9)17-13(11)15)22(19,20)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIKOHHHPWAOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation at N1
The phenylsulfonyl group is introduced via sulfonylation of the pyrrolo[2,3-b]pyridine core. Deprotonation of the nitrogen atom using NaH or K₂CO₃ in anhydrous DMF enables nucleophilic attack on phenylsulfonyl chloride.
Procedure
Methoxylation at C5
Methoxy group installation is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A hydroxyl group is first introduced at C5 using HNO₃/H₂SO₄ nitration followed by reduction, then methylated with methyl iodide.
Optimized Conditions
-
Nitration : HNO₃ (1.5 eq), H₂SO₄, 0°C → 45°C, 2 hours.
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Reduction : H₂/Pd-C, ethanol, 50 psi, 6 hours.
Yield : 74% (over three steps).
Direct Halogenation Strategies
Bromination at C6
Electrophilic bromination at C6 is directed by the electron-donating methoxy group. N-Bromosuccinimide (NBS) in acetic acid at 70°C selectively brominates the C6 position.
Procedure
Iodination at C2
Iodination employs N-iodosuccinimide (NIS) under acidic conditions. The phenylsulfonyl group directs electrophilic substitution to C2 via resonance deactivation of adjacent positions.
Conditions
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Purification | Column Chromatography | Crystallization |
| Yield | 70–85% | 90–95% |
| Cost Drivers | Solvent Consumption | Catalyst Recycling |
Industrial methods prioritize flow chemistry for bromination and iodination to minimize hazardous intermediate handling.
Challenges and Limitations
Chemical Reactions Analysis
6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and iodine) are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenylsulphonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfides.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a kinase inhibitor . Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. The azaindole framework, which includes the structure of 6-bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been identified as a promising scaffold for designing selective kinase inhibitors.
Case Study: Kinase Inhibition
In a study focusing on the development of kinase inhibitors, derivatives of pyrrolo[2,3-b]pyridine were synthesized and evaluated for their activity against various kinases. The synthesis involved a palladium-catalyzed cross-coupling reaction that allowed for the introduction of aryl groups at the C-2 position of the pyrrolo framework. The resulting compounds showed significant inhibition against Aurora A and Aurora B kinases, with IC50 values indicating potent activity .
Synthesis and Derivative Development
The synthesis of this compound typically involves multiple steps, including halogenation and sulfonylation. The compound can be obtained through a series of reactions starting from simpler pyrrole derivatives.
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Halogenation | Br₂, I₂ | Formation of bromo and iodo substituents |
| 2 | Sulfonylation | TsCl | Introduction of the phenylsulfonyl group |
| 3 | Coupling | Pd(PPh₃)₂ | Formation of the final pyrrolo compound |
This multi-step synthetic approach allows for the customization of the compound's properties by varying substituents on the pyrrole ring .
Inhibitory Activity Against Cancer Targets
Research has shown that compounds based on the pyrrolo[2,3-b]pyridine scaffold exhibit inhibitory activity against cancer-related targets. For instance, derivatives have been explored for their effects on cell proliferation and apoptosis in various cancer cell lines. The presence of specific substituents can enhance selectivity and potency against target kinases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with kinase active sites. These studies provide insights into binding affinities and help in optimizing lead compounds for better therapeutic efficacy .
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulphonyl group can form strong interactions with active sites, while the halogen atoms may participate in halogen bonding, enhancing binding affinity. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Positioning and Electronic Effects
The reactivity and applications of pyrrolo[2,3-b]pyridine derivatives depend heavily on substituent positions and electronic profiles. Below is a comparative analysis:
Table 1: Substituent Comparison of Key Analogues
Reactivity in Cross-Coupling Reactions
- Target Compound : The 2-iodo substituent is more reactive than 6-bromo in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability. Methoxy at 5 stabilizes intermediates via electron donation .
- 5-Bromo-3-iodo Analogue () : Iodo at 3 undergoes coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) at 80°C .
- 4-Bromo-2-iodo Analogue () : Bromo at 4 remains inert under standard conditions, allowing selective functionalization at 2-I.
Physicochemical Properties
Biological Activity
6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and kinase inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a pyrrolo[2,3-b]pyridine core with various substituents such as bromine, iodine, and a phenylsulfonyl group. The molecular formula is , and its InChI key is NUUJOBJNGUELLL-UHFFFAOYSA-N .
The biological activity of this compound primarily involves:
- Kinase Inhibition : This compound exhibits inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival. It has been shown to inhibit the HGF/MET signaling pathway, which is implicated in several cancers .
- Cytotoxicity : Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic activity against cancer cell lines. The IC50 values for these compounds suggest potent anti-cancer properties .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Substituent Effects : The presence of halogens (bromine and iodine) and functional groups (methoxy and sulfonyl) significantly influences the compound's potency and selectivity towards specific kinases.
- Derivatives Comparison : Comparative studies with similar compounds reveal that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance or diminish biological activity. For instance, variations in the position and type of substituents lead to different inhibitory profiles against various kinases .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A series of experiments conducted on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range. These results indicate its potential as a therapeutic agent in oncology .
- Kinase Profiling : Detailed kinase profiling has shown that this compound selectively inhibits certain kinases involved in cancer pathways. For example, it has been identified as a potential inhibitor of Aurora kinases, which are critical for cell division .
Data Table: Biological Activity Summary
Q & A
Basic: What are the common synthetic strategies for introducing the phenylsulfonyl group onto the pyrrolo[2,3-b]pyridine core?
The phenylsulfonyl group is typically introduced via sulfonylation using benzenesulfonyl chloride under basic conditions. For example, sodium hydride (NaH) in dichloromethane (CH₂Cl₂) is used to deprotonate the nitrogen atom of the pyrrolo[2,3-b]pyridine, followed by reaction with benzenesulfonyl chloride. The reaction is monitored via TLC, and purification involves extraction with CH₂Cl₂, drying with Na₂SO₄, and solvent evaporation .
Basic: What analytical techniques are critical for confirming the structure of this compound post-synthesis?
Key techniques include:
- ¹H/¹³C NMR spectroscopy : Peaks corresponding to bromo, iodo, methoxy, and phenylsulfonyl groups are observed. For example, aromatic protons in the pyrrolo[2,3-b]pyridine core appear between δ 8.0–8.4 ppm, while the NH proton (if present) resonates near δ 12.4 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula (C₁₄H₁₁BrIN₂O₃S).
Advanced: How do modifications at the 5-position of the pyrrolo[2,3-b]pyridine scaffold influence FGFR inhibitory activity?
Studies show that introducing hydrogen-bond acceptors (e.g., trifluoromethyl or methoxy groups) at the 5-position enhances FGFR1 binding by interacting with glycine-485 (G485) in the hinge region. For instance, compound 4h (5-trifluoromethyl derivative) exhibited IC₅₀ values of 7 nM (FGFR1) and 25 nM (FGFR3), attributed to improved hydrophobic interactions and ligand efficiency .
Advanced: What experimental approaches are used to balance solubility and bioactivity in derivatives of this compound?
Strategies include:
- Hydrophilic substituents : Adding polar groups (e.g., hydroxyl or amine) to the phenylsulfonyl moiety to enhance aqueous solubility.
- Protecting groups : Temporarily masking reactive sites (e.g., using tert-butyl groups) during synthesis to prevent undesired side reactions .
- Co-solvent systems : Using DMSO/PBS mixtures for in vitro assays to maintain solubility without compromising activity .
Advanced: How is the antitumor potential of this compound evaluated in preclinical models?
In vitro protocols include:
- Proliferation assays : Measuring IC₅₀ values against cancer cell lines (e.g., 4T1 breast cancer cells) using MTT or CellTiter-Glo.
- Apoptosis analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Migration/invasion assays : Transwell chambers with Matrigel to assess metastatic potential .
Basic: What purification methods are effective for isolating this compound after synthesis?
- Silica gel chromatography : A heptane/ethyl acetate (8:2) gradient effectively separates halogenated intermediates .
- Recrystallization : Using ethanol or dichloromethane/hexane mixtures to obtain high-purity crystalline solids (e.g., 75% yield for 5-bromo-1-methyl derivatives) .
Advanced: How are competing reactivities of bromo and iodo substituents managed during functionalization?
- Selective cross-coupling : The iodo group reacts preferentially in Sonogashira or Suzuki-Miyaura couplings due to higher electrophilicity.
- Protection/deprotection : Temporary protection of the bromo group (e.g., as a boronic ester) allows selective modification of the iodo site .
Advanced: How can contradictory bioactivity data between structurally similar derivatives be resolved?
Potential factors include:
- Steric effects : Bulky substituents (e.g., phenylsulfonyl) may hinder target binding despite electronic compatibility.
- Metabolic instability : Rapid degradation of certain derivatives (e.g., nitro-containing analogs) in cellular assays.
- Off-target interactions : Use kinome-wide profiling (e.g., KINOMEscan) to identify selectivity issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
